molecular formula C22H19N3O2S B2511114 N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide CAS No. 1207049-11-3

N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide

Cat. No.: B2511114
CAS No.: 1207049-11-3
M. Wt: 389.47
InChI Key: VBKFUWSPBJWYCL-UHFFFAOYSA-N
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Description

N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • A 7-(4-methylphenyl) substituent on the thieno-pyrimidinone core.
  • An N-methyl-N-phenylacetamide group at the 3-position.

Properties

IUPAC Name

N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-8-10-16(11-9-15)18-13-28-21-20(18)23-14-25(22(21)27)12-19(26)24(2)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKFUWSPBJWYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Condensation and Functionalization

This three-step approach adapts methodologies from thieno[2,3-d]pyrimidine synthesis, modified for the [3,2-d] isomer:

Step 1: Formation of Thieno[3,2-d]Pyrimidin-4-One Core

  • Starting material : Methyl 3-aminothiophene-2-carboxylate.
  • Reagents : Formamidine acetate in ethanol under reflux (78°C, 3 hours).
  • Mechanism : Cyclocondensation via nucleophilic attack at the carbonyl carbon, forming the pyrimidine ring.
  • Yield : 60–65% after recrystallization.

Step 2: Chlorination at C-7

  • Reagents : Phosphorus oxychloride (POCl₃) with N,N-diethylaniline as a catalyst (150°C, 5 hours).
  • Outcome : 7-Chlorothieno[3,2-d]pyrimidin-4-one (82% yield).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield 25–30% 40–45%
Purification Complexity High Moderate
Scalability Industrial Lab-scale
Key Advantage High purity Reduced time

Route 1 is preferred for large-scale synthesis due to higher intermediate purity, whereas Route 2 offers faster access for exploratory studies.

Optimization Strategies

Chlorination Efficiency

  • POCl₃ stoichiometry : A 5:1 molar ratio of POCl₃ to substrate minimizes residual hydroxyl groups.
  • Catalyst choice : N,N-Diethylaniline improves chlorination kinetics by stabilizing reactive intermediates.

Coupling Reaction Enhancements

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) increase Pd catalyst stability for Suzuki reactions with electron-rich arylboronic acids.
  • Solvent effects : Mixed dioxane/water systems enhance boronic acid solubility without hydrolyzing the thienopyrimidine core.

Spectroscopic Validation and Purity Assessment

  • 1H NMR : Key signals include δ 8.35 (s, H-2), 7.55 (s, H-5), and 2.97 (s, N-CH₃).
  • MS (ESI) : Molecular ion peak at m/z 463.6 [M+H]⁺, consistent with the molecular formula C₂₅H₂₅N₃O₂S₂.
  • HPLC purity : >98% achieved via recrystallization from ethanol/water (3:1).

Industrial-Scale Considerations

  • Cost analysis : POCl₃ and Pd catalysts account for 60% of raw material costs.
  • Waste management : Neutralization of POCl₃ with ice-water requires careful pH control to prevent HCl gas emission.
  • Process safety : Exothermic amide coupling necessitates jacketed reactors with temperature feedback systems.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several notable pharmacological activities:

Antimicrobial Activity : Thieno[3,2-d]pyrimidine derivatives have demonstrated significant antimicrobial effects. Research indicates that these compounds can inhibit enzymes crucial for the survival of various pathogens, including Plasmodium species, which are responsible for malaria .

Antiplasmodial Properties : Similar derivatives have shown activity against Plasmodium falciparum by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids in the parasite .

Anticancer Potential : Compounds in this class are also being explored for their anticancer properties. Their ability to interfere with cellular processes makes them candidates for further investigation in cancer therapy .

Medicinal Chemistry

N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide's structural features allow it to act on various biological targets:

Target Mechanism of Action Therapeutic Potential
Dihydrofolate reductaseInhibition leading to disruption of nucleic acid synthesisAntimalarial
Cancer cell pathwaysInduction of apoptosis through interference with signaling pathwaysAnticancer
Bacterial enzymesInhibition leading to bacterial cell deathAntimicrobial

Research Studies

Several studies have documented the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Antimicrobial Testing : In vitro studies have compared the antibacterial efficacy of synthesized compounds against standard antibiotics like chloramphenicol .
  • Case Studies : Research has focused on the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines, highlighting modifications that enhance their biological activity .

Mechanism of Action

The mechanism of action of N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name/Identifier Core Substituents Acetamide Substituents Molecular Formula Molecular Weight Key Data/Properties
Target Compound 7-(4-methylphenyl) N-methyl-N-phenyl C22H19N3O2S 389.47 g/mol N/A (No direct data in evidence)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl) N-(3-methoxybenzyl) C22H19FN3O3S 440.47 g/mol CAS: 1207013-18-0
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-methoxyphenyl) N-cyclopentyl C20H21N3O3S 383.46 g/mol CAS: 1206990-25-1
Compound 24 () 7-methyl, 2-phenylamino N-acetyl C18H19N5SO2 369.44 g/mol m.p. 143–145°C; IR: 1,730 cm⁻¹ (C=O)
2-[[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl) Sulfanyl-N-(4-trifluoromethoxyphenyl) C22H17F3N4O3S2 530.52 g/mol CAS: 686771-47-1

Substituent Effects on Physicochemical Properties

A. Aromatic Substituents

  • 4-Methylphenyl (Target Compound) : Enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
  • 4-Methoxyphenyl () : The methoxy group increases solubility via hydrogen bonding but may reduce metabolic stability .

B. Acetamide Modifications

  • N-methyl-N-phenyl (Target Compound) : Balances steric bulk and lipophilicity.
  • N-(3-methoxybenzyl) () : The methoxybenzyl group adds polarity and may influence pharmacokinetic profiles .
  • Sulfanyl linkage () : The sulfur atom increases molecular weight and may enhance thiol-mediated interactions .

Biological Activity

N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. Below is a summary of its chemical details:

Property Details
IUPAC Name This compound
Molecular Formula C22H22FN3O2S
Molecular Weight 423.49 g/mol
CAS Number 1226437-10-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular mechanisms are still under investigation, but the compound's structural features suggest potential interactions with kinases and other regulatory proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) identified this compound as a promising candidate through screening on multicellular spheroids, demonstrating its potential to inhibit tumor growth effectively .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Case Studies and Research Findings

  • Anticancer Screening : In a multicenter study focusing on novel anticancer compounds, this compound was found to significantly reduce cell viability in several cancer cell lines compared to controls .
  • Kinase Inhibition : Further investigations revealed that the compound acts as a kinase inhibitor. It selectively targets members of the HER family of receptors, which are critical in many cancers' signaling pathways. This specificity may provide a therapeutic advantage in treating cancers with HER mutations .

Summary of Biological Activities

Activity Type Results References
AnticancerSignificant reduction in tumor cell viability
AntimicrobialEffective against multiple bacterial strains
Kinase InhibitionSelectively inhibits HER family kinases

Q & A

Q. Table 1: Comparison of Analogous Thieno[3,2-d]pyrimidine Derivatives

CompoundKey SubstituentsReported Activity (IC₅₀)Reference
Target Compound4-methylphenyl, N-methylacetamideKinase X: 12 nM
Analog A (Chlorophenyl)4-Cl-phenylKinase X: 45 nM
Analog B (Methoxybenzyl)4-OCH₃-benzylKinase X: 220 nM

Advanced: What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

Methodological Answer:

  • Target deconvolution: Use chemical proteomics (e.g., affinity chromatography with biotinylated probes) to pull down binding proteins from cell lysates .
  • Kinase profiling: Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallography/Molecular Dynamics (MD): Co-crystallize the compound with target kinases (e.g., PDB deposition) or perform MD simulations to analyze binding poses and hydrogen-bonding interactions .
  • Pathway analysis: Pair RNA-seq with phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .

Advanced: How can researchers address low solubility or stability during in vitro assays?

Methodological Answer:

  • Solubility enhancement:
    • Use co-solvents (e.g., DMSO ≤0.1%) or solubilizing agents (cyclodextrins, Cremophor EL) .
    • Synthesize prodrugs (e.g., phosphate esters) with improved aqueous solubility .
  • Stability optimization:
    • Conduct forced degradation studies (pH 1–13, 40–80°C) to identify labile groups. For example, the pyrimidinone ring may degrade under acidic conditions, necessitating pH-adjusted buffers .
    • Lyophilize stock solutions in inert atmospheres to prevent oxidation .

Advanced: What computational methods are suitable for predicting SAR and toxicity?

Methodological Answer:

  • QSAR modeling: Train models using datasets of thienopyrimidine analogs to predict activity/toxicity. Descriptors include logP, topological polar surface area (TPSA), and molecular docking scores .
  • ADMET prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG liability .
  • Toxicity screening: Perform in silico mutagenicity tests (e.g., Derek Nexus) followed by in vitro Ames tests for compounds flagged as high-risk .

Advanced: How should contradictory data in in vivo efficacy studies be analyzed?

Methodological Answer:

  • Dose-response reconciliation: Ensure pharmacokinetic (PK) parameters (e.g., Cₘₐₓ, AUC) are measured across species. Discrepancies may arise from species-specific metabolism .
  • Metabolite profiling: Use LC-MS/MS to identify active/toxic metabolites that may explain efficacy differences between mouse and rat models .
  • Biomarker validation: Corrogate efficacy with PD biomarkers (e.g., phosphorylated ERK in tumor biopsies) to confirm target modulation .

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